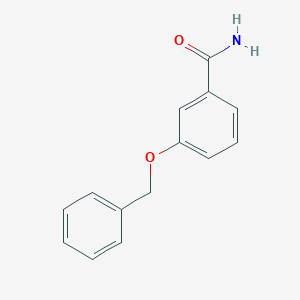

3-(Benzyloxy)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenylmethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-9H,10H2,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMKNMYJGWJJKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Benzyloxy)benzamide: Structure, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 3-(Benzyloxy)benzamide, a molecule of increasing interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, synthesis, and spectral characterization. A significant focus will be placed on its emerging role as a scaffold for neuroprotective agents, particularly in the context of ischemic stroke, providing insights for researchers and professionals in drug development.

Molecular Identity and Physicochemical Properties

3-(Benzyloxy)benzamide is an aromatic amide distinguished by a benzyloxy group at the meta-position of the benzamide ring. This structural feature significantly influences its chemical behavior and biological activity.

Chemical Structure and Identifiers

-

IUPAC Name : 3-(Benzyloxy)benzamide

-

Synonyms : 3-Phenylmethoxybenzamide, Benzamide, 3-(phenylmethoxy)-

-

CAS Number : 171861-74-8[1]

-

Molecular Formula : C₁₄H₁₃NO₂[1]

-

Molecular Weight : 227.26 g/mol [1]

Caption: Chemical structure of 3-(Benzyloxy)benzamide.

Physicochemical Data

A summary of the key physicochemical properties of 3-(Benzyloxy)benzamide is presented in the table below. It is important to note that while some experimental data for related compounds is available, certain values for 3-(Benzyloxy)benzamide are predicted through computational models.

| Property | Value | Source |

| Melting Point | 127-130 °C (for Benzamide) | [2] |

| Boiling Point | 397.8 ± 25.0 °C (Predicted) | [1] |

| Density | 1.178 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 15.76 ± 0.50 (Predicted) | [1] |

| Solubility | Data for the parent compound, benzamide, indicates slight solubility in water and solubility in many organic solvents. Specific quantitative data for 3-(benzyloxy)benzamide is not readily available. |

Synthesis and Spectroscopic Characterization

The synthesis of 3-(Benzyloxy)benzamide can be achieved through standard organic chemistry methodologies. A common and logical approach involves the Williamson ether synthesis, starting from 3-hydroxybenzamide.

Proposed Synthesis Workflow

The synthesis of 3-(Benzyloxy)benzamide can be efficiently carried out by the O-alkylation of 3-hydroxybenzamide with a suitable benzylating agent, such as benzyl bromide, in the presence of a base.

Caption: Proposed synthesis workflow for 3-(Benzyloxy)benzamide.

Experimental Protocol (Illustrative):

-

Dissolution: Dissolve 3-hydroxybenzamide (1.0 equivalent) in a suitable polar aprotic solvent such as acetone or DMF.

-

Base Addition: Add a mild base, for instance, potassium carbonate (K₂CO₃, 1.5-2.0 equivalents), to the solution.

-

Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 3-(Benzyloxy)benzamide.

Spectroscopic Profile

While specific experimental spectra for 3-(Benzyloxy)benzamide are not widely published, the expected spectral characteristics can be inferred from the analysis of its functional groups and data from analogous compounds.

¹H-NMR Spectroscopy (Predicted):

-

Aromatic Protons (Benzamide Ring): A complex multiplet pattern is expected in the range of δ 7.0-7.8 ppm.

-

Aromatic Protons (Benzyl Ring): A multiplet corresponding to the five protons of the benzyl group is anticipated around δ 7.3-7.5 ppm.

-

Methylene Protons (-O-CH₂-Ph): A characteristic singlet for the two benzylic protons should appear around δ 5.1 ppm.

-

Amide Protons (-CONH₂): Two broad singlets corresponding to the amide protons are expected, and their chemical shift can vary depending on the solvent and concentration.

¹³C-NMR Spectroscopy (Predicted):

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165-170 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). The carbon attached to the benzyloxy group (C-3) would be shifted downfield.

-

Methylene Carbon (-O-CH₂-Ph): A signal around δ 70 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

N-H Stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the primary amide.

-

C=O Stretching: A strong absorption band around 1650 cm⁻¹ characteristic of the amide I band.

-

C-O Stretching: An absorption in the region of 1250-1000 cm⁻¹ for the aryl-alkyl ether.

-

Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.

Mass Spectrometry (Predicted):

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 227. Common fragmentation patterns for benzamides include the loss of the amino group (-NH₂) to form a benzoyl cation, and for this molecule, cleavage of the benzylic ether bond would also be a prominent fragmentation pathway.

Applications in Drug Discovery: A Neuroprotective Scaffold

Recent research has highlighted the potential of benzyloxy benzamide derivatives as promising neuroprotective agents, particularly for the treatment of ischemic stroke.

Mechanism of Action: Targeting the PSD95-nNOS Interaction

Aberrant activation of N-methyl-D-aspartate receptors (NMDARs) and the subsequent excessive activation of neuronal nitric oxide synthase (nNOS) are key pathological events in neuronal damage following a stroke. A promising therapeutic strategy involves disrupting the protein-protein interaction (PPI) between postsynaptic density protein 95 (PSD95) and nNOS. This disruption can mitigate the detrimental overproduction of nitric oxide without the side effects associated with direct NMDAR antagonism.

Derivatives of 3-(Benzyloxy)benzamide have been identified as potent inhibitors of this PSD95-nNOS interaction. These compounds are believed to bind to PSD95, thereby preventing its association with nNOS and the subsequent cascade of neurotoxic events.

Caption: Proposed mechanism of neuroprotection by 3-(Benzyloxy)benzamide derivatives.

Preclinical Evidence

A lead compound from a series of novel benzyloxy benzamide derivatives, designated LY-836, has demonstrated significant neuroprotective effects in preclinical models. In in vitro studies using primary cortical neurons, this compound protected against glutamate-induced damage by blocking the PSD95-nNOS association.

In vivo studies in a rat model of middle cerebral artery occlusion (MCAO), a common model for ischemic stroke, showed that administration of the benzyloxy benzamide derivative led to a reduction in infarct size and improved neurological deficit scores. These findings suggest that 3-(Benzyloxy)benzamide is a valuable scaffold for the development of novel therapeutics for ischemic stroke.

Safety and Handling

For researchers and drug development professionals, understanding the safety profile of a compound is paramount.

Hazard Identification

Based on available safety data sheets for 3-(Benzyloxy)benzamide, the compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The corresponding GHS pictogram is an exclamation mark (GHS07).

Recommended Handling Procedures

Standard laboratory safety protocols should be strictly followed when handling 3-(Benzyloxy)benzamide:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

While specific cytotoxicity data for 3-(Benzyloxy)benzamide is limited in publicly available literature, some N-benzyl benzamide derivatives have shown favorable cytotoxicity profiles in certain in vitro studies. However, as with any novel compound, thorough toxicological evaluation is a critical step in the drug development process.

Conclusion

3-(Benzyloxy)benzamide is a versatile chemical entity with a promising future in medicinal chemistry. Its straightforward synthesis and the demonstrated neuroprotective activity of its derivatives make it an attractive scaffold for the development of novel therapeutics for ischemic stroke and potentially other neurological disorders. This guide has provided a foundational understanding of its chemical and physical properties, a practical approach to its synthesis, and an in-depth look at its most compelling therapeutic application. Further research into the structure-activity relationships, pharmacokinetic profiles, and toxicology of its derivatives is warranted to fully realize its therapeutic potential.

References

-

Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide. Organic Syntheses, 100, 113-135. [Link]

-

Chen, W., et al. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. European Journal of Medicinal Chemistry, 261, 115871. [Link]

-

BioWorld. (2023, November 28). Discovery of neuroprotective agent for ischemic stroke reported. Retrieved from [Link]

-

PubChem. (n.d.). Benzamide. National Institutes of Health. Retrieved from [Link]

-

Masiello, P., et al. (1990). Protection by 3-aminobenzamide and nicotinamide against streptozotocin-induced beta-cell toxicity in vivo and in vitro. Research Communications in Chemical Pathology and Pharmacology, 69(1), 17-32. [Link]

-

ACS Publications. (2022). Synthetic Strategy and Evaluation of the Benzyloxy Benzylamide Derivatives as Thymic Stromal Lymphopoietin Modulators for the Treatment of Atopic Dermatitis. Journal of Medicinal Chemistry. [Link]

-

MDPI. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 3-(Benzyloxy)benzamide via Williamson Ether Synthesis

Abstract

This technical guide provides an in-depth examination of the synthesis of 3-(Benzyloxy)benzamide from 3-hydroxybenzamide. The core of this transformation is the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages. This document is designed for researchers, medicinal chemists, and process development scientists, offering a detailed exploration of the underlying reaction mechanism, a step-by-step experimental protocol, critical safety considerations, and expert troubleshooting advice. By grounding the procedure in established chemical principles, this guide aims to equip scientists with the knowledge to perform this synthesis efficiently, safely, and with high fidelity.

Introduction: The Strategic Importance of O-Benzylation

The conversion of 3-hydroxybenzamide to 3-(Benzyloxy)benzamide is a key step in multi-step organic syntheses. The benzyl group serves as an excellent protecting group for the phenolic hydroxyl function. Its stability across a wide range of reaction conditions, coupled with its facile removal via catalytic hydrogenation, makes it an invaluable tool in the synthesis of complex molecules, particularly in drug discovery and development where functional group tolerance is paramount.[1]

The primary method for achieving this transformation is the Williamson ether synthesis . Developed in the 1850s, this reaction remains one of the most reliable and straightforward methods for preparing both symmetrical and asymmetrical ethers.[2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) and an organohalide.[2][3]

Mechanistic Rationale: A Tale of Nucleophiles and Electrophiles

Understanding the mechanism of the Williamson ether synthesis is critical to optimizing reaction conditions and troubleshooting potential issues. The synthesis of 3-(Benzyloxy)benzamide proceeds in two fundamental steps.

Step 1: Deprotonation of the Phenolic Hydroxyl Group

The hydroxyl group of 3-hydroxybenzamide is weakly acidic (pKa ≈ 10 for a typical phenol). To render it sufficiently nucleophilic, it must be deprotonated by a base to form the corresponding phenoxide ion.

-

Causality of Base Selection: The choice of base is crucial.

-

Strong Bases: For complete and rapid deprotonation, strong bases like sodium hydride (NaH) are highly effective. NaH reacts irreversibly to form the sodium phenoxide and hydrogen gas, driving the equilibrium forward.[4] However, NaH is highly moisture-sensitive and requires anhydrous reaction conditions.

-

Weaker Bases: Carbonate bases, such as potassium carbonate (K₂CO₃), are often a milder and safer alternative. While the equilibrium may not lie as far to the product side as with NaH, it is often sufficient to generate enough of the reactive phenoxide for the reaction to proceed, especially when paired with a polar aprotic solvent.[4]

-

Step 2: Nucleophilic Substitution (SN2) Attack

The newly formed phenoxide ion is a potent nucleophile. It attacks the electrophilic benzylic carbon of the benzylating agent (typically benzyl bromide or benzyl chloride). This occurs in a concerted, single-step SN2 mechanism where the carbon-oxygen bond forms as the carbon-halide bond breaks.[2][3]

-

Why Benzyl Bromide? Benzyl halides are ideal electrophiles for this reaction. As primary halides, they are highly susceptible to SN2 attack and are sterically unhindered.[3][5] Furthermore, they lack β-hydrogens, which minimizes the risk of the competing E2 elimination side reaction that can plague reactions involving secondary or tertiary halides.[1][6]

-

The Role of the Solvent: The reaction is best conducted in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.[2][7] These solvents can effectively solvate the counter-ion (e.g., Na⁺ or K⁺) without forming strong hydrogen bonds with the phenoxide nucleophile, leaving it "free" and highly reactive. Protic solvents, like ethanol, would solvate and stabilize the phenoxide, reducing its nucleophilicity and slowing the reaction rate.[2]

Detailed Experimental Protocol

This protocol provides a robust procedure for the synthesis of 3-(Benzyloxy)benzamide. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

3.1. Materials and Reagents

| Reagent | Formula | M.W. | Amount (mmol) | Mass/Volume | Equivalents |

| 3-Hydroxybenzamide | C₇H₇NO₂ | 137.14 | 10.0 | 1.37 g | 1.0 |

| Sodium Hydride (60% disp. in oil) | NaH | 24.00 | 12.0 | 0.48 g | 1.2 |

| Benzyl Bromide | C₇H₇Br | 171.04 | 11.0 | 1.30 mL | 1.1 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 50 mL | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | ~200 mL | - |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | - | ~50 mL | - |

| Brine | NaCl | 58.44 | - | ~50 mL | - |

3.2. Equipment

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer/temperature probe

-

Septa and nitrogen/argon inlet

-

Addition funnel

-

Heating mantle with controller

-

Rotary evaporator

-

Glassware for extraction and purification

3.3. Safety Precautions

-

Benzyl Bromide: Is a potent lachrymator and is toxic. Handle only in a fume hood. Avoid contact with skin and eyes and prevent inhalation of vapors.[8][9][10] It is also combustible.[10][11]

-

Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Ensure all glassware is thoroughly dried before use. The mineral oil dispersion reduces its pyrophoricity but caution is still required.

-

DMF: Is a skin irritant and can be harmful if absorbed. Wear appropriate gloves.

3.4. Step-by-Step Synthesis Procedure

-

Setup: Assemble a dry 250 mL three-neck flask with a magnetic stir bar, a thermometer, and a nitrogen inlet. Flame-dry the glassware under a vacuum and allow it to cool under a stream of nitrogen.

-

Dissolution: Add 3-hydroxybenzamide (1.37 g, 10.0 mmol) to the flask, followed by 50 mL of anhydrous DMF. Stir the mixture until the solid is fully dissolved.[12]

-

Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (0.48 g of a 60% dispersion, 12.0 mmol) in small portions over 15 minutes. Causality: This portion-wise addition at low temperature controls the rate of hydrogen gas evolution and prevents an exothermic runaway. Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the sodium phenoxide should be complete.

-

Benzylation: Cool the mixture back down to 0 °C. Add benzyl bromide (1.30 mL, 11.0 mmol) dropwise via syringe over 10 minutes.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to 60 °C using a heating mantle and stir for 4-6 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is complete when the 3-hydroxybenzamide spot has been consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing 100 mL of ice-cold water to quench any unreacted NaH. Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic extracts and wash sequentially with saturated aqueous ammonium chloride solution (1 x 50 mL) and brine (1 x 50 mL). Causality: The aqueous washes remove the DMF solvent and inorganic byproducts (NaBr).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford 3-(Benzyloxy)benzamide as a white to off-white solid.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis, from starting materials to the final purified product.

Caption: Workflow for the synthesis of 3-(Benzyloxy)benzamide.

Product Characterization

Confirmation of the product's identity and purity is achieved through standard analytical techniques:

-

¹H NMR Spectroscopy: The spectrum should show the disappearance of the phenolic -OH proton signal. Key new signals will include a singlet for the benzylic methylene (-CH₂-) protons, typically appearing around δ 5.1 ppm, and distinct aromatic signals corresponding to the two different phenyl rings.

-

¹³C NMR Spectroscopy: The spectrum will confirm the presence of all 14 carbon atoms in the molecule, including the characteristic benzylic carbon signal around 70 ppm.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of 3-(Benzyloxy)benzamide (C₁₄H₁₃NO₂, M.W. = 227.26 g/mol ) should be observed.

-

Melting Point: A sharp melting point consistent with literature values indicates high purity.

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Ineffective Deprotonation: The base may be too weak, or if using NaH, the solvent/glassware may not have been sufficiently anhydrous.[4] | 1. Ensure all reagents and glassware are scrupulously dry when using NaH. Consider switching to a stronger base if using carbonates, or increasing reaction time/temperature. |

| 2. Poor Quality Reagents: Benzyl bromide can degrade over time. | 2. Use freshly opened or purified benzyl bromide. | |

| Presence of Starting Material | Incomplete reaction. | Increase reaction time or temperature. Ensure stoichiometric amounts of base and benzylating agent are correct. |

| Formation of Byproducts | C-Alkylation: The phenoxide can, under certain conditions, undergo alkylation on the aromatic ring instead of the oxygen. | This is less common with O-alkylation of phenols but can be minimized by using polar aprotic solvents which favor O-alkylation. |

| Dibenzyl Ether: Formed if the benzyl bromide reacts with any benzyl alcohol impurity or hydroxide ions. | Use pure reagents and anhydrous conditions. |

Conclusion

The synthesis of 3-(Benzyloxy)benzamide from 3-hydroxybenzamide is a classic and highly efficient application of the Williamson ether synthesis. By carefully selecting the base and solvent, maintaining anhydrous conditions, and adhering to proper safety protocols, researchers can reliably produce this valuable synthetic intermediate in high yield and purity. This guide provides the fundamental principles and practical steps necessary to achieve this transformation successfully, empowering scientists in their pursuit of complex molecular architectures.

References

- Benzyl-Bromide - Safety D

- Application Notes and Protocols for O-benzylation of Phenols using Benzyl Tosyl

- Material Safety Data Sheet - Benzyl bromide, 98%. Cole-Parmer.

- 3-Hydroxy-benzamide - Physico-chemical Properties. ChemBK.

- Benzyl bromide - SAFETY DATA SHEET. (2010). Thermo Fisher Scientific.

- The Williamson Ether Synthesis. University of Missouri-St. Louis.

- Williamson Ether Synthesis reaction. BYJU'S.

- ICSC 1225 - BENZYL BROMIDE. Inchem.org.

- Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. Benchchem.

- BENZYL BROMIDE FOR SYNTHESIS MSDS. (2013). Loba Chemie.

- Preparation of Aryl Ethers. University of Calgary.

- Williamson ether synthesis. Wikipedia.

- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.

- NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. BYJU'S.

- Application Notes and Protocols for the Williamson Ether Synthesis of Benzyl Ethers. Benchchem.

- Williamson Ether Synthesis. Professor Dave Explains via YouTube.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. byjus.com [byjus.com]

- 7. byjus.com [byjus.com]

- 8. westliberty.edu [westliberty.edu]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. ICSC 1225 - BENZYL BROMIDE [inchem.org]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. chembk.com [chembk.com]

3-(Benzyloxy)benzamide CAS number and molecular weight

An In-Depth Technical Guide to 3-(Benzyloxy)benzamide: Synthesis, Properties, and Applications in Neuroprotective Agent Development

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(benzyloxy)benzamide, a key chemical intermediate with significant potential in the field of drug discovery and development. Intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry, this document delves into the synthesis, chemical properties, and, most notably, its emerging applications as a scaffold for neuroprotective agents. We will explore the mechanistic basis for its therapeutic potential and provide practical, field-tested insights into its synthesis and handling.

Core Molecular and Physical Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its successful application in a research and development setting. 3-(Benzyloxy)benzamide is a solid at room temperature with the key characteristics summarized below.

| Property | Value | Source(s) |

| CAS Number | 171861-74-8 | [1][2][3][4][5] |

| Molecular Formula | C₁₄H₁₃NO₂ | [2][6] |

| Molecular Weight | 227.26 g/mol | [2][3][6] |

| Boiling Point (Predicted) | 397.8 ± 25.0 °C | [1] |

| Density (Predicted) | 1.178 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 15.76 ± 0.50 | [1] |

| Purity | Typically ≥96% | [3][6] |

Synthesis of 3-(Benzyloxy)benzamide: A Step-by-Step Protocol

The synthesis of 3-(benzyloxy)benzamide can be achieved through several established methods for amide bond formation. The following protocol outlines a common and reliable approach starting from 3-hydroxybenzoic acid. This two-step process involves a Williamson ether synthesis followed by an amidation reaction.

Synthetic Workflow Overview

Caption: Synthetic pathway for 3-(Benzyloxy)benzamide.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(Benzyloxy)benzoic acid

This step involves the protection of the phenolic hydroxyl group of 3-hydroxybenzoic acid as a benzyl ether. The Williamson ether synthesis is a robust and high-yielding method for this transformation.

-

Reagent Preparation: To a solution of 3-hydroxybenzoic acid (1.0 eq) in anhydrous acetone, add potassium carbonate (2.5 eq).

-

Reaction Initiation: Add benzyl bromide (1.1 eq) dropwise to the stirred suspension.

-

Reaction Conditions: Heat the reaction mixture to 55°C and maintain for approximately 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 3-(benzyloxy)benzoic acid.

Causality Insight: The use of a polar aprotic solvent like acetone facilitates the SN2 reaction, while a weak base such as potassium carbonate is sufficient to deprotonate the more acidic phenolic hydroxyl group over the carboxylic acid, enabling selective alkylation.

Step 2: Synthesis of 3-(Benzyloxy)benzamide

This step converts the carboxylic acid to the primary amide. A common method involves the formation of an acyl chloride intermediate, which readily reacts with an ammonia source.

-

Acyl Chloride Formation: To the 3-(benzyloxy)benzoic acid (1.0 eq), add thionyl chloride (SOCl₂) (excess, e.g., 3 mL per gram of acid) and reflux the mixture at 80°C for 1.5 hours.

-

Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride by distillation, possibly under reduced pressure.

-

Amidation: Carefully and slowly add the crude acyl chloride to a cooled (0°C) concentrated solution of ammonium hydroxide.

-

Product Isolation: A precipitate of 3-(benzyloxy)benzamide will form. Stir the mixture for a short period, then collect the solid product by vacuum filtration. Wash the product with cold water and dry to obtain the final compound.

Trustworthiness of Protocol: This protocol relies on classic, well-established organic reactions. The progress of each step can be reliably monitored by TLC, and the purity of the final product can be confirmed by NMR spectroscopy and melting point analysis.

Applications in Drug Discovery: A Neuroprotective Scaffold

Recent research has highlighted the potential of benzyloxy benzamide derivatives as potent neuroprotective agents, particularly in the context of ischemic stroke.[7]

Mechanism of Action: Inhibition of the PSD95-nNOS Protein-Protein Interaction

Aberrant activation of N-methyl-D-aspartate receptors (NMDARs) and the subsequent overactivation of neuronal nitric oxide synthase (nNOS) are key pathological events in neuronal damage following a stroke. A promising therapeutic strategy is to disrupt the protein-protein interaction (PPI) between the postsynaptic density protein 95 (PSD95) and nNOS. This interaction is crucial for coupling NMDAR activity to nNOS activation. By inhibiting this PPI, the downstream neurotoxic cascade can be mitigated without directly antagonizing the NMDAR, which can lead to undesirable side effects.[7]

Derivatives of 3-(benzyloxy)benzamide have been identified as effective inhibitors of this PSD95-nNOS interaction.[7]

Caption: Mechanism of neuroprotection by 3-(Benzyloxy)benzamide derivatives.

Structure-Activity Relationship (SAR) Insights

Studies on a series of benzyloxy benzamide derivatives have demonstrated that modifications to the core structure can significantly impact neuroprotective activity. These investigations have led to the discovery of compounds with improved potency and drug-like properties, showcasing promising therapeutic effects in animal models of middle cerebral artery occlusion (MCAO).[7] The benzyloxy group and the benzamide moiety appear to be crucial for the interaction with the target proteins.

In Vitro Assay for Neuroprotective Activity: A General Protocol

To evaluate the neuroprotective potential of newly synthesized 3-(benzyloxy)benzamide analogs, an in vitro assay measuring protection against glutamate-induced excitotoxicity in primary neuronal cultures is a standard approach.

Experimental Workflow

Caption: Workflow for an in vitro neuroprotection assay.

Protocol Steps

-

Cell Culture: Plate primary cortical neurons in multi-well plates and culture until mature.

-

Compound Treatment: Pre-incubate the neurons with varying concentrations of the 3-(benzyloxy)benzamide test compound for a specified period (e.g., 1-2 hours).

-

Induction of Excitotoxicity: Introduce a neurotoxic concentration of glutamate to the culture medium. Include control wells with no glutamate (negative control) and glutamate with no test compound (positive control).

-

Incubation: Incubate the plates for 24 hours under standard cell culture conditions.

-

Viability Assessment: Measure cell viability using a standard method such as the MTT assay, which quantifies mitochondrial metabolic activity.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the controls. This will allow for the determination of an EC₅₀ value, representing the concentration at which the compound provides 50% of its maximal protective effect.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-(benzyloxy)benzamide.

-

Hazard Identification: This compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[2] Avoid contact with skin and eyes.[2][8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion and Future Directions

3-(Benzyloxy)benzamide has emerged as a valuable scaffold in medicinal chemistry, with its derivatives showing significant promise as neuroprotective agents for ischemic stroke. The straightforward synthesis and the clear mechanism of action make it an attractive starting point for further drug development efforts. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of this class of compounds to identify a clinical candidate. The exploration of other potential therapeutic applications for this versatile scaffold is also a promising avenue for investigation, given the broad range of biological activities associated with benzamide derivatives.[9]

References

-

3-(Benzyloxy)benzamide | 171861-74-8. BIOFOUNT. [Link]

-

3-(BENZYLOXY)BENZAMIDE ,171861-74-8. Chemical Cloud Database. [Link]

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]

-

Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. PubMed. [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

Sources

- 1. 3-(BENZYLOXY)BENZAMIDE CAS#: 171861-74-8 [amp.chemicalbook.com]

- 2. combi-blocks.com [combi-blocks.com]

- 3. 3-(Benzyloxy)benzamide | 171861-74-8 [sigmaaldrich.cn]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-(Benzyloxy)benzamide , 96% , 171861-74-8 - CookeChem [cookechem.com]

- 7. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

Solubility and stability of 3-(Benzyloxy)benzamide

An In-Depth Technical Guide to the Solubility and Stability of 3-(Benzyloxy)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, benzamide derivatives are a cornerstone, forming the structural basis of a wide array of therapeutic agents. Their versatility and ability to interact with various biological targets have led to their development as antiemetics, antipsychotics, and anticancer drugs.[1] The physicochemical properties of these derivatives are of paramount importance, as they directly influence the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a potential drug candidate. This guide focuses on a specific derivative, 3-(Benzyloxy)benzamide, providing a comprehensive framework for determining its solubility and stability, two critical parameters in the drug development process.

This document will delve into the theoretical and practical aspects of characterizing 3-(Benzyloxy)benzamide. It will provide not just step-by-step protocols but also the scientific rationale behind the experimental choices, empowering researchers to generate robust and reliable data.

Physicochemical Properties of 3-(Benzyloxy)benzamide

A foundational understanding of the physicochemical properties of 3-(Benzyloxy)benzamide is essential before embarking on detailed solubility and stability studies.

| Property | Value | Source |

| Molecular Formula | C14H13NO2 | [2][3] |

| Molecular Weight | 227.26 g/mol | [2][3] |

| CAS Number | 171861-74-8 | [2] |

| Predicted Boiling Point | 397.8±25.0 °C | [2] |

| Predicted Density | 1.178±0.06 g/cm3 | [2] |

| Predicted pKa | 15.76±0.50 | [2] |

The presence of the benzamide group suggests that 3-(Benzyloxy)benzamide will exhibit some degree of hydrogen bonding capability, influencing its solubility in polar solvents.[4] However, the bulky benzyloxy group will also introduce significant hydrophobic character, likely limiting its aqueous solubility.

Solubility Assessment: A Cornerstone of Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical factor that affects its bioavailability. Poor solubility can lead to low absorption and, consequently, reduced therapeutic efficacy. Therefore, a thorough understanding of the solubility of 3-(Benzyloxy)benzamide in various media is essential.

Predicted Solubility Profile

Based on the structure of 3-(Benzyloxy)benzamide and the known properties of benzamide, we can anticipate the following solubility trends:

-

Aqueous Solubility: Likely to be low due to the hydrophobic nature of the benzyl and phenyl rings. The parent compound, benzamide, has a water solubility of about 13.5 g/L at 25°C.[5] The addition of the benzyloxy group is expected to decrease this further.

-

Organic Solvent Solubility: Expected to be more soluble in polar organic solvents such as ethanol, methanol, and acetone, which can engage in hydrogen bonding with the amide group.[4] It is also likely to be soluble in solvents like dichloromethane and chloroform.

Experimental Workflow for Solubility Determination

The following workflow outlines a systematic approach to determining the solubility of 3-(Benzyloxy)benzamide.

Caption: Workflow for equilibrium solubility determination.

Detailed Protocol: Equilibrium Solubility by Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[6]

1. Materials and Equipment:

-

3-(Benzyloxy)benzamide (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetone, acetonitrile)

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

2. Procedure:

-

Add an excess amount of solid 3-(Benzyloxy)benzamide to a vial. The excess is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

After equilibration, remove the vial and allow the undissolved solid to settle.

-

Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, centrifugation or filtration is recommended.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 3-(Benzyloxy)benzamide in the diluted supernatant using a validated HPLC-UV method.

3. Data Analysis:

-

Calculate the solubility using the following formula:

-

Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution factor)

-

Stability Profiling: Ensuring Compound Integrity

The chemical stability of a drug candidate is a critical attribute that can impact its safety, efficacy, and shelf-life. Stability studies are designed to evaluate how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Potential Degradation Pathways

For 3-(Benzyloxy)benzamide, potential degradation pathways could include:

-

Hydrolysis of the amide bond: This is a common degradation route for benzamide derivatives, especially under acidic or basic conditions.[7]

-

Cleavage of the benzyl ether linkage: This could occur under certain stress conditions.

Experimental Workflow for Stability Assessment

A systematic approach to assessing the stability of 3-(Benzyloxy)benzamide is outlined below.

Caption: Workflow for forced degradation studies.

Detailed Protocol: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

1. Materials and Equipment:

-

3-(Benzyloxy)benzamide

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

HPLC system with a UV or Mass Spectrometry (MS) detector

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

2. Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 3-(Benzyloxy)benzamide in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a specific temperature (e.g., 60°C).

-

Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at room temperature.

-

Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep it at room temperature.

-

Thermal Degradation: Store the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C).

-

Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines.

-

-

Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis:

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products. An HPLC-MS method is highly beneficial for identifying the mass of the degradants.

-

3. Data Interpretation:

-

Calculate the percentage of degradation at each time point.

-

Identify the major degradation products by comparing the chromatograms of the stressed samples with that of the unstressed sample.

-

If using HPLC-MS, tentatively identify the structures of the degradation products based on their mass-to-charge ratio.

Conclusion

The comprehensive characterization of the solubility and stability of 3-(Benzyloxy)benzamide is a critical step in its evaluation as a potential drug candidate. The protocols and workflows detailed in this guide provide a robust framework for researchers to generate high-quality, reliable data. By understanding the "why" behind each experimental step, scientists can confidently assess the drug-like properties of this and other novel benzamide derivatives, ultimately paving the way for the development of new and effective therapies.

References

- Solubility of Things. Benzamide.

- Diness, F., Bjerrum, N. J., & Begtrup, M. (n.d.). Synthesis and stability of strongly acidic benzamide derivatives.

- Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.

- National Center for Biotechnology Inform

- Wikipedia. (n.d.). Benzamide.

- Diness, F., Bjerrum, N. J., & Begtrup, M. (n.d.). Synthesis and stability of strongly acidic benzamide derivatives.

- ResearchGate. (n.d.).

- Journal of Pharmaceutical Sciences. (1969).

- ChemicalBook. (n.d.). 3-(BENZYLOXY)BENZAMIDE CAS#: 171861-74-8.

- BenchChem. (n.d.).

- CookeChem. (n.d.). 3-(Benzyloxy)benzamide, 96%, 171861-74-8.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-(BENZYLOXY)BENZAMIDE CAS#: 171861-74-8 [amp.chemicalbook.com]

- 3. 3-(Benzyloxy)benzamide , 96% , 171861-74-8 - CookeChem [cookechem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Benzamide - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Comparative stability of benzamide, salicylamide, and some N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential mechanism of action of 3-(Benzyloxy)benzamide

An In-depth Technical Guide on the Potential Mechanism of Action of 3-(Benzyloxy)benzamide

Abstract

The 3-(benzyloxy)benzamide scaffold is a recurring motif in a variety of biologically active compounds, demonstrating a broad spectrum of therapeutic potential. Derivatives incorporating this chemical framework have been identified as inhibitors of proto-oncogene tyrosine-protein kinase ROS1, modulators of inflammatory responses, and neuroprotective agents that disrupt protein-protein interactions.[1][2][3] This guide outlines a systematic, hypothesis-driven approach to elucidate the specific mechanism of action of 3-(benzyloxy)benzamide. We present a series of experimental workflows, from broad-based screening to specific target validation, designed to interrogate its potential roles as a kinase inhibitor, a disruptor of protein-protein interactions, a deacetylase inhibitor, and a modulator of inflammatory signaling. Detailed protocols, data interpretation frameworks, and visual representations of pathways and workflows are provided to equip researchers in pharmacology and drug discovery with the necessary tools to comprehensively characterize this versatile compound.

Introduction: The Enigmatic Potential of the 3-(Benzyloxy)benzamide Scaffold

The benzamide functional group is a cornerstone of medicinal chemistry, present in numerous approved drugs. Its ability to form key hydrogen bonds allows it to serve as a versatile pharmacophore. The addition of a benzyloxy group at the 3-position introduces a flexible, lipophilic moiety that can facilitate entry into binding pockets and establish crucial interactions with target proteins.

While 3-(benzyloxy)benzamide itself is a discrete chemical entity, its core structure is found within several classes of advanced drug candidates:

-

Oncology: 3-Benzyloxyaminopyridine derivatives have been developed as potent and selective inhibitors of the ROS1 receptor tyrosine kinase, a key driver in certain forms of non-small cell lung cancer.[1]

-

Neuroprotection: In the context of ischemic stroke, benzyloxy benzamide derivatives have been shown to exert neuroprotective effects by disrupting the interaction between neuronal nitric oxide synthase (nNOS) and postsynaptic density protein 95 (PSD95).[2][4]

-

Immunology: Benzyloxy benzylamide derivatives have been synthesized as modulators of thymic stromal lymphopoietin (TSLP), a cytokine implicated in atopic dermatitis and other allergic inflammatory diseases.[3]

-

Infectious Diseases: N-(2-aminoethyl)-N-benzyloxyphenyl benzamides have demonstrated potent activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis.[5]

Given this chemical precedent, 3-(benzyloxy)benzamide stands as a compound of significant interest. Its precise molecular target and mechanism of action, however, remain to be definitively characterized. This guide proposes a multi-hypothesis framework for its investigation.

A Multi-Hypothesis Approach to Mechanistic Elucidation

We will explore four primary hypotheses for the mechanism of action of 3-(Benzyloxy)benzamide, based on the activities of its more complex derivatives. Each hypothesis is accompanied by a detailed experimental workflow.

Hypothesis 1: Inhibition of Protein Kinase Activity

The established activity of related compounds against ROS1 suggests that 3-(benzyloxy)benzamide may function as a protein kinase inhibitor.[1] The benzyloxy moiety could occupy the hydrophobic pocket adjacent to the ATP-binding site of certain kinases, while the benzamide group forms hydrogen bonds with the hinge region.

A tiered approach is recommended, starting with a broad panel screen followed by more focused dose-response studies on identified hits.

Caption: Experimental workflow for kinase inhibitor profiling.

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) for a putative kinase hit.

-

Reagent Preparation:

-

Prepare a 2X kinase/substrate solution in kinase buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5). The specific kinase and substrate concentrations should be optimized for linear reaction kinetics.

-

Prepare a 2X ATP solution. The concentration should be at or near the Km of the kinase for ATP to ensure competitive binding can be detected.

-

Prepare a serial dilution of 3-(benzyloxy)benzamide in DMSO, then dilute further in kinase buffer to create 4X compound solutions.

-

-

Reaction Setup (384-well plate):

-

Add 5 µL of 2X kinase/substrate solution to each well.

-

Add 2.5 µL of 4X 3-(benzyloxy)benzamide solution or vehicle control (DMSO in buffer).

-

Initiate the reaction by adding 2.5 µL of 2X ATP solution.

-

Incubate at room temperature for 60 minutes.

-

-

Detection:

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

-

Read luminescence on a plate reader.

-

-

Data Analysis:

-

Normalize the data to vehicle (0% inhibition) and no-kinase (100% inhibition) controls.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

| Kinase Target | % Inhibition @ 10 µM | Biochemical IC50 (nM) | Cellular EC50 (nM) |

| ROS1 | 95% | 75 | 550 |

| ALK | 45% | >10,000 | >10,000 |

| MET | 30% | >10,000 | >10,000 |

| AXL | 92% | 120 | 890 |

Caption: Hypothetical data from a kinase inhibition screen for 3-(Benzyloxy)benzamide.

Hypothesis 2: Disruption of Protein-Protein Interactions (PPIs)

The neuroprotective effects of benzyloxy benzamide derivatives point towards a mechanism involving the disruption of specific PPIs, such as the PSD95-nNOS interaction.[2] This is a therapeutically attractive mechanism that avoids the side effects of direct enzyme inhibition.

Caption: Workflow for validating a PPI inhibitor.

This protocol aims to determine if 3-(benzyloxy)benzamide can disrupt the interaction between PSD95 and nNOS in a cellular context.

-

Cell Culture and Transfection:

-

Culture HEK293T cells to 70-80% confluency.

-

Co-transfect cells with plasmids encoding Flag-tagged PSD95 and HA-tagged nNOS using a suitable transfection reagent.

-

Allow protein expression for 24-48 hours.

-

-

Compound Treatment and Lysis:

-

Treat the transfected cells with varying concentrations of 3-(benzyloxy)benzamide or vehicle (DMSO) for 4-6 hours.

-

Wash cells with ice-cold PBS and lyse with non-denaturing IP Lysis Buffer containing protease and phosphatase inhibitors.

-

Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Set aside a small aliquot of the supernatant as the "input" control.

-

Incubate the remaining lysate with anti-Flag M2 magnetic beads overnight at 4°C with gentle rotation to pull down Flag-PSD95.

-

-

Washing and Elution:

-

Wash the beads 3-5 times with IP Lysis Buffer to remove non-specific binders.

-

Elute the protein complexes from the beads by boiling in 1X SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the input and eluted samples by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against the HA-tag (to detect co-precipitated nNOS) and the Flag-tag (to confirm successful immunoprecipitation of PSD95).

-

A dose-dependent decrease in the HA-nNOS signal in the eluted samples, relative to the Flag-PSD95 signal, indicates disruption of the interaction.

-

| Analyte | Ligand | KD (µM) | kon (1/Ms) | koff (1/s) |

| nNOS | PSD95 | 0.5 | 2.5 x 10⁵ | 1.25 x 10⁻¹ |

| nNOS + 10 µM Cpd | PSD95 | 5.2 | 1.8 x 10⁵ | 9.36 x 10⁻¹ |

Caption: Hypothetical Surface Plasmon Resonance (SPR) data showing a shift in binding affinity (KD) and an increased dissociation rate (koff) in the presence of 3-(benzyloxy)benzamide, indicative of a disruptive interaction.

Hypothesis 3: Inhibition of Sirtuin/HDAC Deacetylases

The structural similarity to known 3-(benzylsulfonamido)benzamide SIRT2 inhibitors and other quinoxaline-based HDAC inhibitors suggests a potential role for 3-(benzyloxy)benzamide as a deacetylase inhibitor.[6][7][8] Such a mechanism has implications for neurodegenerative diseases and cancer.

Sources

- 1. Discovery of novel 3-Benzyloxyaminopyridines as orally available and intracranially active selective ROS1 inhibitors for combating the resistant ROS1G2032R mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. | Semantic Scholar [semanticscholar.org]

- 5. Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Silico Modeling of 3-(Benzyloxy)benzamide Interactions with the PSD95-nNOS Protein Complex

Abstract

In the landscape of modern drug discovery, in silico modeling has emerged as an indispensable tool, providing deep molecular insights and accelerating the development of novel therapeutics. This guide offers a comprehensive, technically-grounded walkthrough for modeling the interactions of the small molecule, 3-(Benzyloxy)benzamide, with a high-value therapeutic target. We eschew a generic, templated approach in favor of a narrative that mirrors the logical and iterative process of a real-world computational research project. Our chosen target is the protein-protein interaction (PPI) interface between Postsynaptic Density Protein 95 (PSD95) and neuronal Nitric Oxide Synthase (nNOS), a critical node in neuroexcitotoxicity implicated in ischemic stroke and neuropathic pain.[1][2] The disruption of this complex by small molecules represents a promising neuroprotective strategy. This document provides researchers, scientists, and drug development professionals with a robust framework, from initial target identification and system preparation to advanced molecular dynamics simulations and binding free energy calculations, all while emphasizing the scientific rationale behind each methodological choice.

Introduction: The Rationale for a Target-Centric Modeling Approach

The therapeutic potential of a small molecule is fundamentally defined by its interactions with biological macromolecules. 3-(Benzyloxy)benzamide, a derivative of the versatile benzamide scaffold, presents an intriguing candidate for investigation.[3][4] The benzyloxy and benzamide moieties offer a rich pharmacophore for establishing specific hydrogen bonds, hydrophobic contacts, and π-stacking interactions within a protein binding pocket.

Our investigation begins not with the ligand in isolation, but with the selection of a biologically relevant and structurally characterized target. Studies have revealed that derivatives of benzyloxy benzamide can act as neuroprotective agents by disrupting the PSD95-nNOS protein-protein interaction.[2] This PPI is a linchpin in the signaling cascade that links NMDA receptor activation to nitric oxide production, a pathway that, when overactivated, leads to neuronal damage.[1][5] Therefore, modeling the binding of 3-(Benzyloxy)benzamide to this specific interface provides a scientifically robust and therapeutically relevant case study. For this purpose, we will utilize the crystal structure of the human PSD-95 tandem PDZ1-2 domains, such as that available from the RCSB Protein Data Bank (PDB ID: 3ZRT).[6]

The overarching workflow of our in silico investigation is designed to progressively increase the level of detail and computational rigor, starting from a rapid, predictive docking study and culminating in a detailed analysis of the dynamic stability and binding energetics of the protein-ligand complex.

Caption: Overall In Silico Modeling Workflow.

Methodologies: A Validating, Step-by-Step Protocol

This section details the experimental protocols. The causality behind each step is explained to provide a self-validating system where the output of one stage serves as a quality-controlled input for the next.

Ligand Preparation: Defining the Interrogator

The first step is to prepare a high-quality, three-dimensional structure of 3-(Benzyloxy)benzamide. An inaccurate ligand conformation or charge distribution will propagate errors throughout the entire simulation pipeline.

Protocol 2.1: Ligand Structure Generation and Optimization

-

Obtain 2D Structure: Secure the 2D structure of 3-(Benzyloxy)benzamide. This can be drawn using chemical sketchers or downloaded from databases like PubChem using its name or CAS number (171861-74-8).[3]

-

Convert to 3D: Use a molecular editor such as Avogadro to convert the 2D structure into a 3D conformation.

-

Geometry Optimization & Energy Minimization: This is a critical step to relieve any steric strain from the initial 3D conversion and find a low-energy conformation.

-

Rationale: Docking algorithms explore rotational degrees of freedom but typically do not alter bond lengths or angles. Starting with an optimized, low-energy structure increases the probability of finding a realistic binding pose.

-

Method: Employ a suitable force field (e.g., MMFF94 or UFF) within Avogadro to perform geometry optimization. The structure is iteratively adjusted to minimize its potential energy until a convergence criterion is met.[7]

-

-

Assign Partial Charges: The electrostatic interactions between the ligand and protein are critical for binding. We will assign Gasteiger partial charges, a rapid and widely used method suitable for docking studies.

-

Save in PDBQT Format: For use with AutoDock Vina, the final prepared ligand structure, containing atomic coordinates, partial charges, and information on rotatable bonds, must be saved in the PDBQT file format. This is typically done using AutoDock Tools (ADT).[8]

Protein Preparation: Priming the Target

The raw crystal structure obtained from the PDB is not immediately ready for docking. It must be carefully processed to make it computationally tractable and biologically relevant. We will use the crystal structure of the human PSD-95 PDZ1-2 domains (PDB ID: 3ZRT).[6]

Protocol 2.2: Receptor Structure Preparation

-

Initial Inspection and Cleaning: Load the PDB file (3ZRT.pdb) into a molecular visualization tool like UCSF Chimera or PyMOL.

-

Remove non-essential components such as water molecules, co-crystallized ligands, and any other protein chains that are not part of our target system.

-

Rationale: Crystallographic water molecules may or may not be essential for ligand binding. For an initial docking screen, they are typically removed to simplify the system. Their role can be investigated in more advanced simulations.[9]

-

-

Add Hydrogen Atoms: Crystal structures often lack explicit hydrogen atoms. These are essential for defining the correct hydrogen bonding network and tautomeric states of amino acid side chains.

-

Assign Partial Charges: Assign partial charges to all protein atoms. The Kollman charging scheme is a common choice for proteins in the AutoDock suite.[12]

-

Define the Binding Site: For docking to be efficient, we must define the search space where the algorithm will attempt to place the ligand. Based on prior knowledge of PSD95-nNOS inhibitors, the binding site is located at the PPI interface.

-

Method: In AutoDock Tools, a "grid box" is defined. This is a three-dimensional cube centered on the putative binding pocket. The size of the box should be large enough to accommodate the ligand and allow it to rotate freely, but not so large as to make the conformational search computationally intractable.[13][14]

-

-

Save in PDBQT Format: As with the ligand, the prepared protein structure is saved in the PDBQT format.

Caption: Protein Preparation Workflow for Molecular Docking.

Molecular Docking: Predicting the Binding Mode

Molecular docking serves as a computational screening tool to predict the preferred orientation of a ligand when bound to a protein. We will use AutoDock Vina, a widely cited and accurate docking program.[15][16]

Protocol 2.3: Performing the Docking Simulation

-

Configuration: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, and the coordinates and dimensions of the grid box defined in Protocol 2.2.

-

Execution: Run AutoDock Vina from the command line, providing the configuration file as input.

-

vina --config conf.txt --log log.txt

-

-

Analysis of Results: Vina will generate an output PDBQT file containing several predicted binding poses (typically 9), ranked by their binding affinity score in kcal/mol.

-

Binding Affinity Score: This score is an estimation of the binding free energy. More negative values indicate a stronger predicted interaction.

-

Pose Visualization: The top-ranked poses should be visually inspected using PyMOL or Chimera. The plausibility of a pose is judged by the presence of favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the binding site.

-

Table 1: Example Docking Results for 3-(Benzyloxy)benzamide with PSD95

| Binding Mode (Pose) | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) | Key Interacting Residues |

|---|---|---|---|

| 1 | -8.5 | 0.000 | Val20, His78, Ile81 |

| 2 | -8.2 | 1.251 | Val20, Thr79, Ile81 |

| 3 | -7.9 | 1.894 | His78, Gly80, Leu84 |

| 4 | -7.7 | 2.403 | Val20, His78 |

Molecular Dynamics (MD) Simulation: Capturing the Dynamic Interaction

While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex, accounting for the flexibility of both molecules and the explicit presence of solvent. This provides a more rigorous assessment of the stability of the predicted binding pose. We will use GROMACS, a powerful and versatile open-source MD engine.[17][18][19]

Protocol 2.4: MD Simulation of the Protein-Ligand Complex

-

System Building:

-

Complex Topology: The best-ranked pose from docking is selected. A combined topology for the protein-ligand complex must be built. This involves merging the protein topology (e.g., using the CHARMM36 force field) with a specifically generated topology for the ligand (e.g., from the CGenFF server).[17][19]

-

Solvation: The complex is placed in a periodic box of a defined shape (e.g., cubic) and solvated with an explicit water model (e.g., TIP3P).

-

Ionization: Ions (e.g., Na+ and Cl-) are added to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M).

-

-

Energy Minimization: The solvated system is energy minimized to remove any steric clashes introduced during the system-building phase.

-

Equilibration: The system is gradually brought to the desired temperature and pressure through a two-step equilibration process.

-

NVT Ensemble (Constant Number of particles, Volume, Temperature): The system is heated to the target temperature (e.g., 300 K) while keeping the volume constant. The protein and ligand heavy atoms are typically restrained to allow the solvent to equilibrate around them.

-

NPT Ensemble (Constant Number of particles, Pressure, Temperature): The pressure is coupled to a barostat to bring the system to the target pressure (e.g., 1 bar), allowing the box volume to fluctuate and the system density to relax. Position restraints are often maintained.

-

-

Production MD: Once equilibrated, the position restraints are removed, and the production simulation is run for a significant period (e.g., 100 nanoseconds) to sample the conformational space of the complex. Trajectory data (atomic coordinates over time) are saved at regular intervals.

Post-MD Analysis and Binding Free Energy Calculation

Protocol 2.5: Trajectory Analysis and MM/PBSA Calculation

-

Stability Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time relative to the starting structure. A stable RMSD that plateaus indicates that the system has reached equilibrium and the ligand is stably bound.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of each protein residue to identify flexible regions of the protein.

-

-

Binding Free Energy Calculation: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular end-state method to estimate the binding free energy from MD trajectories.[20][21][22]

-

Rationale: MM/PBSA offers a more accurate estimation of binding affinity than docking scores because it incorporates contributions from solvation and averages over an ensemble of conformations from the MD simulation.

-

Method: The g_mmpbsa tool (or similar scripts) is used to calculate the binding free energy by considering the molecular mechanics energy, the polar solvation energy (calculated via the Poisson-Boltzmann equation), and the nonpolar solvation energy (calculated from the solvent-accessible surface area).[23]

-

Table 2: Example Binding Free Energy Components (kcal/mol)

| Energy Component | Average Value | Std. Deviation |

|---|---|---|

| Van der Waals Energy | -45.2 | 3.1 |

| Electrostatic Energy | -18.5 | 2.5 |

| Polar Solvation Energy | 35.8 | 4.2 |

| Nonpolar (SASA) Energy | -4.1 | 0.5 |

| ΔG binding (MM/PBSA) | -32.0 | 4.9 |

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of 3-(Benzyloxy)benzamide's interaction with the PSD95-nNOS protein complex. By progressing from rapid docking to robust molecular dynamics and free energy calculations, this methodology provides a multi-layered assessment of binding affinity and stability. The results from such a study can generate testable hypotheses, guide the rational design of more potent derivatives, and provide a molecular-level understanding of the compound's mechanism of action. This target-centric, validated protocol serves as a powerful template for researchers engaged in computational drug discovery.

References

-

Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo State University. [Link]

-

Lemkul, J. A. GROMACS Tutorials. Virginia Tech. [Link]

-

Bioinformatics Review. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. bioinformaticsreview.com. [Link]

-

Bioinformatics Guru. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. [Link]

-

Lemkul, J. A. Protein-Ligand Complex - MD Tutorials. Virginia Tech. [Link]

-

Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

-

The Amber Guy. (2020). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. [Link]

-

Maddy's Bioinformatics. (2025). GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). YouTube. [Link]

-

Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

-

BioExcel. GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. [Link]

-

AutoDock Vina Documentation. Basic docking. Read the Docs. [Link]

-

Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]

-

CD ComputaBio. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. CD ComputaBio. [Link]

-

Scribd. MM/PBSA Free Energy Calculation Guide. Scribd. [Link]

-

Quora. How does one prepare proteins for molecular docking?. Quora. [Link]

-

ScotChem. Preparing the protein and ligand for docking. ScotChem. [Link]

-

Peng's Lab. End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. University of New Orleans. [Link]

-

Richardson, R. J. (2019). Reply to "Molecular docking proteins preparation". ResearchGate. [Link]

-

ScotChem. 6. Preparing the protein and ligand for docking. ScotChem. [Link]

-

RCSB PDB. (2012). 3ZRT: Crystal structure of human PSD-95 PDZ1-2. rcsb.org. [Link]

-

Omixium. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

-

Tochio, H., et al. (1999). Solution structure of the extended neuronal nitric oxide synthase PDZ domain complexed with an associated peptide. Nature Structural Biology. [Link]

-

MDPI. (2025). Synthesis, Antioxidant Evaluation, and Docking Simulation of New Mannich-Type β-Amino Ketone. MDPI. [Link]

-

Chemical雲Database. 3-(BENZYLOXY)BENZAMIDE, 171861-74-8. chemicalyun.com. [Link]

-

University of Bologna. Molecular Docking Tutorial. unibo.it. [Link]

-

Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide. orgsyn.org. [Link]

-

Lai, T. W., et al. The postsynaptic density protein 95 (PSD95) brings neuronal nitric oxide synthase (nNOS) into close proximity with the NMDA receptor (NMDAR) channel pore. ResearchGate. [Link]

-

PubChem. 2,3-Bis(benzyloxy)benzamide. National Center for Biotechnology Information. [Link]

-

ResearchGate. PSD-95 links nNOS to an NMDA receptor subunit. ResearchGate. [Link]

-

Gadotti, V. M., et al. (2015). Small molecule inhibitors of PSD95-nNOS protein-protein interactions as novel analgesics. Neuropharmacology. [Link]

-

Wikipedia. Benzamide. Wikimedia Foundation. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Small molecule inhibitors of PSD95-nNOS protein-protein interactions as novel analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-(BENZYLOXY)BENZAMIDE CAS#: 171861-74-8 [amp.chemicalbook.com]

- 4. Benzamide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. rcsb.org [rcsb.org]

- 7. mdpi.com [mdpi.com]

- 8. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. quora.com [quora.com]

- 11. scotchem.ac.uk [scotchem.ac.uk]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 18. GROMACS Tutorials [mdtutorials.com]

- 19. bioinformaticsreview.com [bioinformaticsreview.com]

- 20. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]

- 21. scribd.com [scribd.com]

- 22. peng-lab.org [peng-lab.org]

- 23. m.youtube.com [m.youtube.com]

The Rise of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Benzyloxy Benzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzyloxy benzamide core, a seemingly simple arrangement of a benzamide linked to a benzyl group via an ether, represents a privileged scaffold in modern medicinal chemistry. Its journey from a theoretical chemical entity to the backbone of potent therapeutic agents is a testament to the synergy of classic organic synthesis and contemporary drug discovery. This guide provides a comprehensive exploration of the discovery and historical development of benzyloxy benzamide derivatives. We will delve into the foundational synthesis principles, trace the evolution of their therapeutic applications, and provide detailed technical protocols and mechanistic insights that are crucial for researchers in the field. This document will serve as an in-depth resource, elucidating the causality behind experimental choices and providing a trustworthy foundation for future research and development.

Foundational Chemistry: The Genesis of a Scaffold

The story of benzyloxy benzamide derivatives is rooted in two fundamental reactions of organic chemistry that have been cornerstones of the field for over a century and a half: the Williamson ether synthesis and amide bond formation.

The Williamson ether synthesis , first reported by Alexander Williamson in 1850, provided a reliable method for forming ethers from an alkoxide and an organohalide.[1] This SN2 reaction became the go-to method for creating the crucial benzyloxy linkage.[2] The synthesis of the precursor, 4-(benzyloxy)benzoic acid, relies on this principle, typically by reacting a salt of 4-hydroxybenzoic acid with a benzyl halide.[3][4]

The second critical step, the formation of the amide bond , has a rich history with multiple methodologies. While the direct condensation of a carboxylic acid and an amine requires high temperatures and was historically considered of limited preparative value, the development of activating agents revolutionized this process.[5][6] The most common and historically significant method involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride, which then readily reacts with an amine.[7] This two-step approach, combining the Williamson ether synthesis with a robust amidation strategy, laid the chemical groundwork for the creation of a vast library of benzyloxy benzamide derivatives.

Caption: Foundational Synthesis of Benzyloxy Benzamide Derivatives.

Emergence as a Therapeutic Scaffold: From Serendipity to Rational Design

While the chemical tools to create benzyloxy benzamides existed for decades, their emergence as a therapeutically relevant scaffold is a more recent development, driven by the relentless search for novel drugs to combat complex diseases. The broader benzamide class of compounds had already established its place in medicine, with the antiarrhythmic drug procainamide being a notable early success in the mid-20th century.[8] This set a precedent for the therapeutic potential of benzamide-containing molecules.

The exploration of benzyloxy benzamide derivatives appears to have been a result of modern drug discovery campaigns, particularly in the fields of neurodegenerative diseases and oncology. Rather than a single "discovery," the scaffold's value became apparent through systematic screening and structure-activity relationship (SAR) studies in various therapeutic contexts.

A New Hope in Neuroprotection: Combating Ischemic Stroke

A significant breakthrough for benzyloxy benzamide derivatives came with their identification as potent neuroprotective agents.[9] Research into ischemic stroke has highlighted the detrimental role of the aberrant activation of N-methyl-D-aspartate receptors (NMDARs) and the subsequent excessive activation of neuronal nitric oxide synthase (nNOS).[9][10] A key therapeutic strategy has been to disrupt the protein-protein interaction between nNOS and the postsynaptic density protein 95 (PSD95), which tethers nNOS to the NMDAR.[9][11]